molecular formula C19H21NOS B5817931 2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5817931
M. Wt: 311.4 g/mol
InChI Key: WJNGMDIZQYZTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves binding to specific receptors in the nervous system. The compound has been shown to interact with the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and regulation. Additionally, the compound has been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has several biochemical and physiological effects. The compound has been shown to reduce pain sensitivity in animal models, and may also have anti-depressant and anxiolytic effects. Additionally, the compound has been shown to have anti-cancer properties, with studies indicating that it may be effective in inhibiting the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its unique properties. The compound has shown promising results in various studies, and its novel mechanism of action makes it an attractive candidate for further research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of research may be to further investigate the compound's potential as a novel analgesic, with studies focusing on its efficacy and safety in human subjects. Additionally, studies may explore the compound's potential as a treatment for cancer, with a focus on its mechanism of action and potential side effects. Finally, research may also investigate the compound's potential as a treatment for other conditions, such as depression and anxiety, with a focus on its biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps. The starting materials include 4-methylthiophenol and 5,6,7,8-tetrahydro-1-naphthalenylamine, which are reacted with acetic anhydride and an acid catalyst to form the final product. The synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been used in various scientific research applications, including studies on the central nervous system, pain management, and cancer treatment. The compound has shown potential as a novel analgesic, with studies indicating that it may be effective in reducing pain without the side effects associated with traditional pain medications.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-14-9-11-16(12-10-14)22-13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGMDIZQYZTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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